molecular formula C11H20N2O2S2 B13831868 N-(3-amino-3-oxopropyl)-5-(dithiolan-3-yl)pentanamide

N-(3-amino-3-oxopropyl)-5-(dithiolan-3-yl)pentanamide

Cat. No.: B13831868
M. Wt: 276.4 g/mol
InChI Key: GCENTWSGNYMACT-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-5-(dithiolan-3-yl)pentanamide is a synthetic compound characterized by a dithiolane (1,2-dithiolane) ring linked to a pentanamide backbone and a 3-amino-3-oxopropyl substituent. The dithiolane moiety is notable for its redox-active disulfide bond, which is structurally analogous to lipoic acid (thioctic acid), a natural coenzyme involved in antioxidant pathways .

Properties

Molecular Formula

C11H20N2O2S2

Molecular Weight

276.4 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C11H20N2O2S2/c12-10(14)5-7-13-11(15)4-2-1-3-9-6-8-16-17-9/h9H,1-8H2,(H2,12,14)(H,13,15)

InChI Key

GCENTWSGNYMACT-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dithiolane Moieties

Tacrine-Lipoic Acid Hybrid 7 (N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-5-(dithiolan-3-yl)pentanamide)
  • Structure: Shares the 5-(dithiolan-3-yl)pentanamide backbone but replaces the 3-amino-3-oxopropyl group with a tetrahydroacridine-linked propylamine chain.
  • Activity : Demonstrates dual inhibition of acetylcholinesterase (AChE) and AChE-induced amyloid-beta aggregation, along with antioxidant properties due to the dithiolane group .
  • Key Difference: The acridine moiety enhances central nervous system (CNS) penetration, making it a candidate for Alzheimer’s disease therapy, whereas the amino-oxopropyl group in the target compound may prioritize solubility or alternative binding interactions.
5-(1,2-Dithiolan-3-yl)-N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide
  • Structure: Features a triazole-methyl substituent with a 3-methoxybenzyl group instead of the amino-oxopropyl chain.
  • Activity : Selectively inhibits butyrylcholinesterase (BuChE) with an IC50 of 8.4 µM, comparable to galantamine .
  • Key Difference : The triazole-methoxybenzyl group enhances selectivity for BuChE over AChE, suggesting that substituent polarity and steric effects critically modulate enzyme specificity.
N-[2-(Dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide maleate
  • Structure: Contains a dimethylaminoethyl group instead of 3-amino-3-oxopropyl, paired with a maleate counterion.
  • Applications : Used in formulations requiring enhanced solubility due to the tertiary amine and ionic maleate group .

Functional Analogues in Drug Design

N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide derivatives
  • Structure : Sulfamoylphenyl pentanamides with tetrahydrofuran-based substituents (e.g., compound 5b in ).
  • Synthesis : Prepared via acylation of sulfonamide intermediates, yielding 45–51% purified products .
  • Key Difference : The sulfamoylphenyl group introduces hydrogen-bonding capacity absent in the target compound, which may influence protein-binding efficiency.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituent Biological Activity/Application Reference
N-(3-amino-3-oxopropyl)-5-(dithiolan-3-yl)pentanamide ~305.4 3-Amino-3-oxopropyl Antioxidant, drug delivery candidate
Tacrine-lipoic acid hybrid 7 ~483.0 Tetrahydroacridine-propylamine Dual AChE inhibitor, anti-amyloid
5-(1,2-Dithiolan-3-yl)-N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide ~407.5 Triazole-methyl-3-methoxybenzyl Selective BuChE inhibitor (IC50 = 8.4 µM)
N-[2-(Dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide maleate ~372.5 Dimethylaminoethyl + maleate ion Enhanced solubility, formulation excipient

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving amide coupling between dithiolane-containing carboxylic acids and amines. Yields are expected to be moderate (45–55%) due to steric hindrance from the dithiolane ring .
  • Nanotechnology Potential: Analogues with dithiolane groups (e.g., ) demonstrate utility in gold nanoparticle functionalization, suggesting the target compound could serve similar roles in biosensing or drug delivery .

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